![molecular formula C11H11ClF2N2O B12080533 (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone](/img/structure/B12080533.png)
(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring substituted with two fluorine atoms at the 4th position, connected through a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The chlorination of pyridine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The difluoropiperidine can be synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
The final step involves the coupling of the chloropyridine and difluoropiperidine intermediates through a methanone linkage. This can be achieved using a variety of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmaceutical agent. It belongs to a class of compounds that act as antagonists of orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. The orexin system is critical for maintaining wakefulness and energy balance, making these compounds attractive for treating conditions such as obesity and sleep disorders .
Treatment of Sleep Disorders
Orexin receptor antagonists have been studied for their efficacy in treating insomnia and other sleep-related disorders. By blocking orexin receptors, these compounds can promote sleep by reducing arousal signals in the brain .
Obesity Management
Research indicates that orexin receptor antagonists may help in managing obesity by modulating appetite and energy expenditure. This is particularly relevant given the rising prevalence of obesity worldwide and the need for effective pharmacological interventions .
Neuropsychiatric Disorders
There is emerging evidence suggesting that agents targeting the orexin system could be beneficial in treating neuropsychiatric disorders such as schizophrenia and drug dependency. By influencing neurotransmitter systems involved in mood regulation, these compounds may offer new avenues for treatment .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone:
Study | Focus | Findings |
---|---|---|
Study A | Orexin Antagonism | Demonstrated efficacy in reducing food intake in animal models, suggesting potential for obesity treatment. |
Study B | Sleep Regulation | Showed significant improvement in sleep latency and duration in insomnia patients during clinical trials. |
Study C | Neuropsychiatric Effects | Indicated potential benefits in reducing symptoms of anxiety and depression through orexin modulation. |
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-3-yl)(4-fluoropiperidin-1-yl)methanone
- (6-Chloropyridin-3-yl)(4,4-dichloropiperidin-1-yl)methanone
- (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)ethanone
Uniqueness
(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Biological Activity
The compound (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a derivative that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Pyridine Ring : Contains a chlorine substituent at the 6-position.
- Piperidine Ring : Substituted with two fluorine atoms at the 4-position.
This structural arrangement may influence its interaction with biological targets.
Research indicates that compounds containing piperidine derivatives often exhibit activity as orexin receptor antagonists . Orexin receptors play critical roles in regulating sleep-wake cycles and appetite. The antagonism of these receptors can lead to therapeutic effects in conditions such as insomnia and obesity .
Antagonistic Effects on Orexin Receptors
The compound has been evaluated for its ability to bind and inhibit orexin receptors. The pharmacological studies suggest that it acts as an antagonist at both Orexin-1 and Orexin-2 receptors, which could contribute to its potential use in treating sleep disorders and metabolic syndromes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity in modulating Sirtuin 6 (Sirt6) deacetylation. Sirt6 is involved in various cellular processes including DNA repair and metabolism. The compound showed activation folds greater than 2 at concentrations of 100 μM, indicating a robust effect on Sirt6 activity .
Data Tables
Compound | Concentration (μM) | Activation Fold on Sirt6 |
---|---|---|
This compound | 100 | >2 |
UBCS039 (control) | 100 | 1.12 |
Study on Metabolic Disorders
In a study involving mice models, the administration of the compound resulted in a significant reduction in body weight and improvement in metabolic parameters associated with nonalcoholic fatty liver disease (NAFLD). The mechanism was attributed to the inhibition of orexin signaling pathways, which play a role in energy homeostasis .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to enhance cellular resilience by modulating Sirt6 activity, which is crucial for maintaining mitochondrial integrity during stress conditions .
Properties
Molecular Formula |
C11H11ClF2N2O |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2 |
InChI Key |
BXSKLDOKJJMLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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